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Introduction
MRT199665 is a potent and selective ATP-competitive inhibitor of Microtubule Affinity-

Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase

(AMPK) families.[1] Its primary mechanism of action in the context of cancer, particularly Acute

Myeloid Leukemia (AML), involves the inhibition of SIKs, which in turn leads to the suppression

of Myocyte Enhancer Factor 2C (MEF2C) phosphorylation.[2] MEF2C is a transcription factor

crucial for the survival and chemoresistance of certain AML subtypes.[2] By inhibiting the SIK-

mediated phosphorylation of MEF2C, MRT199665 can induce apoptosis in MEF2C-activated

AML cells.[1][2] These application notes provide a comprehensive guide for the preclinical

evaluation of MRT199665 in xenograft mouse models of AML.

Mechanism of Action: The SIK/MEF2C Signaling
Pathway
In specific AML subtypes, the SIK family of kinases (SIK1, SIK2, and SIK3) plays a critical role

in promoting leukemogenesis by phosphorylating and inactivating Class IIa Histone

Deacetylases (HDACs). This inactivation prevents HDACs from repressing the transcriptional

activity of MEF2C. Consequently, MEF2C remains active and drives the expression of genes

that promote cell survival and proliferation. MRT199665 disrupts this pathway by directly
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inhibiting SIKs, leading to the activation of HDACs, subsequent repression of MEF2C activity,

and ultimately, apoptosis of the cancer cells.
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Caption: SIK-MEF2C signaling pathway and the inhibitory action of MRT199665.

Quantitative Data
In Vitro Potency of MRT199665

Target Kinase IC50 (nM)

MARK1 2

MARK2 2

MARK3 3

MARK4 2

AMPKα1 10

AMPKα2 10

SIK1 110

SIK2 12

SIK3 43

Data from MedChemExpress.[1]

In Vitro Efficacy of MRT199665 in AML Cell Lines
Cell Line Characteristics Cell Lines Mean IC50 (nM)

Endogenous MEF2C

Phosphorylation

OCI-AML2, MV4–11, MOLM-

13, Kasumi-1
26 ± 13

Lacking MEF2C

Phosphorylation
NB-4, HEL, HL-60, U937 990 ± 29

Data from MedChemExpress.

[1]
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Representative In Vivo Efficacy of a SIK2/3 Inhibitor in
an AML Xenograft Model
Please note: The following data is for a selective SIK2/3 inhibitor (compound 7s) in an MV4-11

xenograft model and is presented as a representative example due to the limited availability of

specific quantitative in vivo data for MRT199665 in the public domain. Researchers should

perform dose-response studies for MRT199665 to determine its optimal in vivo efficacy.

Treatment
Group

Dosage
Administration
Route

Dosing
Schedule

Tumor Growth
Inhibition (TGI)
%

Vehicle Control - Oral Gavage Twice Daily 0%

SIK2/3 Inhibitor 10 mg/kg Oral Gavage Twice Daily 105%

SIK2/3 Inhibitor 30 mg/kg Oral Gavage Twice Daily 120%

Data from a

study on a novel

SIK2/3 inhibitor

in a MV4-11

xenograft model.

[3]

Experimental Protocols
Cell Line Selection and Culture

Cell Line Selection: Choose human AML cell lines with documented high levels of MEF2C

phosphorylation. Recommended cell lines include OCI-AML2, MV4–11, MOLM-13, and

Kasumi-1.[1][2] Use cell lines lacking MEF2C phosphorylation, such as U937, as negative

controls.

Cell Culture: Culture the selected cell lines in RPMI-1640 medium supplemented with 10-

20% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a

humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase

and have high viability (>95%) before implantation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b609327?utm_src=pdf-body
https://www.benchchem.com/product/b609327?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c03225
https://www.medchemexpress.com/mrt199665.html
https://www.cancer-research-network.com/2020/02/13/mrt199665-is-a-atp-competitive-mark-sik-ampk-inhibitor/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Xenograft Model Establishment
Animals: Use immunodeficient mice, such as NOD/SCID (Non-obese diabetic/severe

combined immunodeficiency) or NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice, aged 6-8

weeks. NSG mice are often preferred for their enhanced engraftment efficiency of human

hematopoietic cells.

Cell Implantation:

Harvest cultured AML cells and wash them with sterile phosphate-buffered saline (PBS).

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration

of 1 x 10⁷ to 5 x 10⁷ cells/mL.

For subcutaneous models, inject 100-200 µL of the cell suspension (1 x 10⁶ to 1 x 10⁷

cells) into the flank of each mouse.

For disseminated leukemia models, intravenously inject 1 x 10⁶ cells into the tail vein of

each mouse.

Tumor Growth Monitoring:

For subcutaneous models, monitor tumor formation by palpation. Once tumors are

palpable, measure their dimensions (length and width) with digital calipers 2-3 times per

week. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x

Width²) / 2.

For disseminated models, monitor disease progression by observing clinical signs (e.g.,

weight loss, ruffled fur, hind-limb paralysis) and by analyzing peripheral blood for the

presence of human CD45+ leukemic cells via flow cytometry.

Randomize mice into treatment and control groups when the average tumor volume

reaches approximately 100-150 mm³ or when a detectable level of circulating leukemic

cells is established.

MRT199665 Formulation and Administration
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Formulation: Prepare a fresh dosing solution of MRT199665 for each administration. A

common vehicle for in vivo administration of similar small molecule inhibitors is a solution of

5% DMSO, 10% Solutol HS 15, and 85% saline.[3] Alternatively, a formulation of 10%

DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[1] Ensure the final

formulation is a clear, sterile solution.

Administration:

Based on representative data for a similar SIK inhibitor, a starting dose of 10-30 mg/kg

administered via oral gavage twice daily can be considered.[3]

It is crucial to perform a dose-escalation study to determine the maximum tolerated dose

(MTD) and optimal therapeutic dose of MRT199665.

Administer the vehicle solution to the control group.

Assessment of Anti-Tumor Efficacy
Tumor Growth Inhibition (TGI):

Continue to monitor tumor volume or peripheral blast counts throughout the study.

At the end of the study, euthanize the mice and excise the tumors.

Measure the final tumor weight.

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - ((Tf - Ti) / (Cf

- Ci))] x 100, where Tf and Ti are the final and initial mean tumor volumes of the treated

group, and Cf and Ci are the final and initial mean tumor volumes of the control group.

Survival Analysis: For disseminated leukemia models, monitor the survival of mice in each

group and perform Kaplan-Meier survival analysis.

Pharmacodynamic (PD) Analysis:

Collect tumor and/or bone marrow samples at various time points after the final dose.
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Perform Western blotting to assess the levels of total and phosphorylated MEF2C and

HDAC4 to confirm target engagement.

Immunohistochemistry can be used to evaluate markers of proliferation (e.g., Ki-67) and

apoptosis (e.g., cleaved caspase-3) in tumor tissues.

Experimental Workflow
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Caption: Experimental workflow for an MRT199665 xenograft study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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